molecular formula C20H17N5O2 B11073208 N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine

Cat. No.: B11073208
M. Wt: 359.4 g/mol
InChI Key: JSAIRHVHSYQFOW-UHFFFAOYSA-N
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Description

N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a pyrazole ring, and a quinoxaline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the pyrazole and quinoxaline groups through a series of condensation and substitution reactions. Specific reagents and catalysts, such as palladium or copper catalysts, are often employed to facilitate these reactions under controlled conditions of temperature and pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For instance, it may inhibit the activity of certain kinases or interfere with signal transduction pathways, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-BENZODIOXOL-5-YL)-N-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-QUINOXALINYL]AMINE stands out due to its unique combination of structural motifs, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N5O2

Molecular Weight

359.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(3,5-dimethylpyrazol-1-yl)quinoxalin-2-amine

InChI

InChI=1S/C20H17N5O2/c1-12-9-13(2)25(24-12)20-19(22-15-5-3-4-6-16(15)23-20)21-14-7-8-17-18(10-14)27-11-26-17/h3-10H,11H2,1-2H3,(H,21,22)

InChI Key

JSAIRHVHSYQFOW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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